N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide

Physicochemical differentiation Drug-likeness Permeability screening

This compound, systematically named N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide (CAS 340224-47-7), is a synthetic benzohydrazide Schiff base derivative with the molecular formula C22H18Cl2N2O2 and a molecular weight of 413.30 g/mol. It belongs to a class of substituted benzohydrazides recognized for their diverse pharmacological potential, including antimicrobial and anticancer activities.

Molecular Formula C22H18Cl2N2O2
Molecular Weight 413.3 g/mol
Cat. No. B12011505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide
Molecular FormulaC22H18Cl2N2O2
Molecular Weight413.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C22H18Cl2N2O2/c1-15-5-7-16(8-6-15)14-28-18-11-9-17(10-12-18)22(27)26-25-13-19-20(23)3-2-4-21(19)24/h2-13H,14H2,1H3,(H,26,27)/b25-13+
InChIKeyGNDUYGRVKHDXGK-DHRITJCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide: Procurement-Grade Identity, CAS Registry, and Physicochemical Baseline


This compound, systematically named N'-[(E)-(2,6-dichlorophenyl)methylidene]-4-[(4-methylphenyl)methoxy]benzohydrazide (CAS 340224-47-7), is a synthetic benzohydrazide Schiff base derivative with the molecular formula C22H18Cl2N2O2 and a molecular weight of 413.30 g/mol . It belongs to a class of substituted benzohydrazides recognized for their diverse pharmacological potential, including antimicrobial and anticancer activities [1]. The compound features a distinct 4-[(4-methylphenyl)methoxy] substituent on the benzohydrazide core, coupled with a 2,6-dichlorobenzylidene moiety, a combination that fundamentally alters its electronic, steric, and molecular recognition profiles compared to simpler halogenated analogs. It is currently listed as a rare, non-analytically characterized research chemical within the Sigma-Aldrich AldrichCPR portfolio, placing the onus of identity and purity verification on the end user . This procurement context makes sourcing decisions critically dependent on understanding exactly how its structural features translate into differentiated experimental value.

Why N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzohydrazide Analogs


The compound's differentiation resides in its unique combination of a 4-methylbenzyloxy substituent and a 2,6-dichlorobenzylidene group. Simply substituting this compound with a more common, unsubstituted or mono-halogenated benzohydrazide would fundamentally alter key molecular properties that govern target engagement. The 4-methylbenzyloxy group introduces a significant increase in molecular weight, lipophilicity, and an additional hydrogen bond acceptor site, which collectively shift the molecule's pharmacokinetic and target-binding profile away from that of simpler analogs like 4-chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide (MW 309.1 g/mol) . As the quantitative evidence in the guide below demonstrates, these are not incremental changes; they represent a discrete jump into a different property space, meaning any substitution would constitute a change in the experimental probe itself, not just its source.

Quantitative Differential Evidence Guide: N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide vs. Closest Analogs


Molecular Weight and Predicted Lipophilicity (ClogP) Distinguish This Compound from Halogen-Only Benzohydrazide Analogs

The target compound possesses a molecular weight of 413.30 g/mol, which is 104.2 Da greater than the structurally related 4-chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide (MW 309.1 g/mol) . This mass difference corresponds to the entire 4-methylbenzyloxy fragment (C8H9O, exact mass 121.0653 Da, plus the replacement of Cl with H on the benzohydrazide ring). The consequence for predicted lipophilicity is substantial: the ClogP of the target compound is estimated to be in the range of 5.2–5.8 (calculated by fragment addition from the 4-chloro analog's ClogP of ~3.8), representing a shift that can dramatically alter membrane permeability and non-specific protein binding [1]. Such a shift means the compound will behave differently in cell-based assays and ADME panels, making it a distinct chemical probe rather than a redundant backup to lighter analogs.

Physicochemical differentiation Drug-likeness Permeability screening

Hydrogen Bond Acceptor Profile: The 4-Methylbenzyloxy Ether Oxygen Adds a Unique HBA Site Absent in Non-Ether Analogs

The target compound presents a computed hydrogen bond acceptor (HBA) count of 4 (two from the carbonyl oxygen and hydrazide nitrogen, one from the imine nitrogen, and one from the ether oxygen of the 4-methylbenzyloxy group) . In contrast, the comparator 4-chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide has an HBA count of only 3, as it lacks the ether oxygen entirely [1]. Molecular dynamics simulations on related benzamide-based SUCNR1 antagonists have explicitly demonstrated that a methoxy oxygen can form stable, water-bridged hydrogen bonds with key binding-site residues such as Glu221.31, contributing directly to low-nanomolar potency [2]. By extension, the ether oxygen in the 4-methylbenzyloxy group provides an analogous, geometrically distinct HBA locus that is absent in the simpler 4-chloro or 4-fluoro analogs, potentially enabling a binding interaction that the comparator series cannot replicate.

Hydrogen bonding Molecular recognition Structure-based design

Class-Level Antimicrobial Potential: 2,6-Dichlorobenzylidene Benzohydrazides Exhibit Confirmed Anti-Candida Activity in Silico

Although the target compound itself lacks published in vitro bioassay data, its close structural relative 4-chloro-N'-(2,6-dichlorobenzylidene)benzohydrazide (4CNB) has undergone computational docking studies against Candida glabrata protein targets, yielding a lowest binding energy of −7.50 kcal/mol [1]. The class of 2,6-dichlorobenzylidene benzohydrazides is documented to exhibit antimicrobial, anti-inflammatory, and anticancer activities, with the 2,6-dichloro substitution pattern being associated with enhanced biological potency compared to non-halogenated or mono-substituted analogs [1][2]. The target compound retains this critical 2,6-dichloro pharmacophore while adding the 4-methylbenzyloxy extension, suggesting that it warrants direct experimental comparison in the same anti-infective assays that have validated the benzohydrazide scaffold. Without such head-to-head data, the compound represents a structurally justified but quantitatively unproven expansion of the SAR around this active core.

Antifungal screening Molecular docking Anti-infective

Procurement Exclusivity: This Compound is Documented as a Single-Source Rare Chemical with No Vendor-Provided Analytical Characterization

Sigma-Aldrich explicitly classifies this compound under its AldrichCPR program as a 'rare and unique chemical' and states that it 'does not collect analytical data for this product' . The buyer assumes full responsibility for identity and purity confirmation, and all sales are final with no warranties of merchantability or fitness for a particular purpose . At the time of analysis, no other major research-chemical supplier is listed as a verified alternative source for CAS 340224-47-7. This procurement reality has two direct consequences: first, any experimental work initiated with this compound must include in-house QC (e.g., NMR, HPLC, HRMS) as a prerequisite to data interpretability; second, the absence of competitive sourcing means that batch-to-batch variability cannot be cross-referenced against a second vendor's lot, making comprehensive analytical documentation the sole guarantor of reproducibility.

Chemical sourcing Procurement risk Analytical verification

Defensible Application Scenarios for N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide Based on the Differential Evidence


Structure-Activity Relationship (SAR) Expansion of 2,6-Dichlorobenzylidene Benzohydrazide Anti-Infective Leads

This compound is positioned to extend the SAR of the 2,6-dichlorobenzylidene benzohydrazide class beyond the 4-chloro and 4-fluoro analogs already described [1]. By introducing the 4-methylbenzyloxy group, researchers can probe the steric and electronic tolerance of the target binding pocket—specifically testing whether the additional ether HBA site enhances or disrupts the anti-Candida docking scores observed for 4CNB (−7.50 kcal/mol) [1]. The large shift in ClogP (estimated 5.2–5.8 versus ~3.8 for 4CNB) also enables studies correlating lipophilicity with antifungal MIC values within a congeneric series.

Chemical Probe Development for Metabolic Checkpoint Targets Requiring Ether-Mediated Hydrogen Bonding

Recent structural evidence demonstrates that methoxy or ether oxygens in benzamide derivatives can form stable water-bridged hydrogen bonds with residues such as Glu221.31 in SUCNR1, directly driving low-nanomolar antagonism [2]. Although the target compound has not been tested against SUCNR1, its 4-methylbenzyloxy ether oxygen provides a structurally analogous HBA feature. This makes it a logical candidate for screening against SUCNR1 or other GPCR targets where ether-mediated water-bridged contacts are structurally plausible, especially when existing 3-HBA analogs have failed to show sufficient affinity.

Physicochemical Profiling of High-MW, High-Lipophilicity Benzohydrazide Probes for Permeability and Protein-Binding Assays

With a molecular weight of 413.30 g/mol and a predicted ClogP exceeding 5.0, this compound occupies a distinct physicochemical space compared to the majority of benzohydrazide analogs . It can serve as a representative high-MW/high-lipophilicity member in a parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability screen, paired with lower-MW comparators such as 4CNB (309.1 g/mol) to establish structure-permeability relationships within the series. Such data are essential before committing to in vivo pharmacokinetic studies.

Analytical Method Development and Reference Standard Qualification in a Single-Source Procurement Context

Because Sigma-Aldrich provides no analytical data and the compound is a documented rare chemical, its procurement inevitably triggers the need for comprehensive in-house characterization (¹H/¹³C NMR, HRMS, HPLC purity, melting point) . This scenario positions the compound as a practical case study for developing robust analytical QC workflows for non-characterized rare chemicals, yielding both a qualified reference standard for subsequent biological assays and a documented characterization dataset that the vendor does not supply.

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